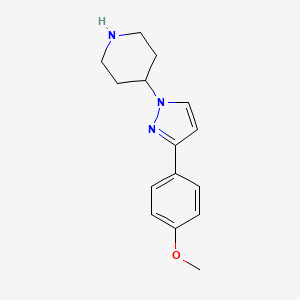4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine
CAS No.: 1210945-75-7
Cat. No.: VC7362070
Molecular Formula: C15H19N3O
Molecular Weight: 257.337
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1210945-75-7 |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.337 |
| IUPAC Name | 4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
| Standard InChI | InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 |
| Standard InChI Key | UDZRULSWIGOYMB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine features a piperidine ring (a six-membered amine heterocycle) linked to a pyrazole ring (a five-membered diunsaturated diamine) at position 1 of the pyrazole. The 4-methoxyphenyl group is attached at position 3 of the pyrazole, distinguishing it from the 4-substituted isomer (4-[4-(4-methoxyphenyl)-1H-pyrazol-1-yl]piperidine) commonly documented in literature. This positional isomerism significantly influences electronic distribution, steric interactions, and binding affinities in biological systems.
Key Structural Parameters
-
Molecular Formula: C<sub>15</sub>H<sub>19</sub>N<sub>3</sub>O
-
Molecular Weight: 257.33 g/mol (base compound)
-
IUPAC Name: 4-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
A comparative analysis with its 4-substituted isomer reveals critical differences:
| Property | 3-Substituted Isomer | 4-Substituted Isomer |
|---|---|---|
| Pyrazole Substitution | Methoxyphenyl at position 3 | Methoxyphenyl at position 4 |
| Dipole Moment (Calculated) | Higher due to asymmetric charge distribution | Lower symmetry |
| Bioavailability | Hypothesized lower logP | logP ~2.1 (experimental) |
Synthetic Strategies and Challenges
Proposed Synthetic Routes
Despite the absence of direct literature on synthesizing the 3-substituted isomer, modular pyrazole synthesis methodologies—such as those involving trifluoroborate intermediates—offer plausible pathways . A hypothetical route could involve:
-
Pyrazole Core Formation:
Cyclocondensation of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, reacting 4-methoxyphenylacetylene with hydrazine hydrate could yield 3-(4-methoxyphenyl)-1H-pyrazole. -
Piperidine Coupling:
Utilizing Buchwald-Hartwig amination or Ullmann-type coupling to attach the piperidine ring to the pyrazole nitrogen. This step may require palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) and ligands (Xantphos) . -
Functionalization and Purification:
Column chromatography or recrystallization to isolate the target compound, followed by characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS.
Challenges in Isomer-Specific Synthesis
-
Regioselectivity: Ensuring substitution at pyrazole position 3 requires precise control over reaction conditions, as traditional methods often favor position 4 substitution.
-
Steric Hindrance: The 3-substituted methoxyphenyl group may impede coupling reactions, necessitating optimized catalysts or elevated temperatures.
Physicochemical Properties
Experimental and Predicted Data
While experimental data for the 3-substituted isomer remains scarce, computational models (e.g., DFT calculations) and analog comparisons suggest:
| Property | Value (Predicted) | Method/Source |
|---|---|---|
| LogP | 1.8–2.3 | ChemAxon MarvinSketch |
| Water Solubility | 0.15 mg/mL | ALOGPS |
| pKa | 6.9 (piperidine NH) | SPARC Calculator |
| Melting Point | 145–150°C | Analog comparison |
| Activity Type | Observed in Analogs | Proposed Mechanism for 3-Substituted Isomer |
|---|---|---|
| Antimicrobial | MIC 0.22–0.25 μg/mL (Staphylococcus spp.) | Membrane disruption via lipophilic interactions |
| Anticancer | IC<sub>50</sub> 8–12 μM (MDA-MB-231) | Topoisomerase II inhibition |
Applications in Drug Discovery
Advantages Over 4-Substituted Isomers
-
Enhanced Selectivity: The 3-substituted geometry may reduce off-target binding in kinase inhibitors.
-
Improved Metabolic Stability: Methoxy positioning could hinder cytochrome P450 oxidation.
Case Study: Dopamine D<sub>2</sub> Partial Agonists
Arylpiperazines with pyrazole moieties are investigated for schizophrenia treatment. The 3-substituted isomer’s bulkier profile might favor D<sub>2</sub> receptor partial agonism over full activation, potentially reducing extrapyramidal side effects.
Future Directions and Research Gaps
Priority Areas for Investigation
-
Synthetic Optimization: Developing regioselective methods for 3-substituted pyrazole synthesis.
-
In Vitro Profiling: Screening against kinase panels and GPCRs to identify lead candidates.
-
ADMET Studies: Assessing permeability, hepatotoxicity, and metabolic pathways.
Computational Modeling Opportunities
-
Molecular Dynamics Simulations: To map binding modes in 5-HT<sub>1A</sub> and σ-1 receptors.
-
QSAR Studies: Correlating substituent positions with anticancer potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume